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molecular formula C8H11N3O4S B1375519 5-{[(Tert-butoxy)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylic acid CAS No. 1352200-26-0

5-{[(Tert-butoxy)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylic acid

Cat. No. B1375519
M. Wt: 245.26 g/mol
InChI Key: WYKTXOLUZGWCFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08623866B2

Procedure details

A solution of 5-tert-butoxycarbonylamino-[1,2,3]thiadiazole-4-carboxylic acid ethyl ester (0.87 g, 2.9 mmol) in a THF/ethanol mixture (18 ml; 3:1) was cooled to 0° C. and treated with lithium hydroxide (8.6 ml; 1N aqueous solution). After 15 min, the cooling bath was removed and the reaction mixture was stirred for 4 h at ambient temperature. The solvent was evaporated, and the residue was partitioned between diethylether (30 ml) and water (5 ml) and extracted. The aqueous phase was extracted with diethylether and the ether phases were washed with water. The combined aqueous phases were acidified with HCl (9 ml, 1N aqueous solution) and extracted with dichloromethane (2×40 ml). The combined organic layers were washed with water, dried and the solvent was evaporated to yield the product as colorless solid (0.66 g, 94%) which was used without any further purification.
Name
5-tert-butoxycarbonylamino-[1,2,3]thiadiazole-4-carboxylic acid ethyl ester
Quantity
0.87 g
Type
reactant
Reaction Step One
Name
THF ethanol
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
8.6 mL
Type
reactant
Reaction Step Two
Yield
94%

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[N:7]=[N:8][S:9][C:10]=1[NH:11][C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])=[O:5])C.[OH-].[Li+]>C1COCC1.C(O)C>[C:15]([O:14][C:12]([NH:11][C:10]1[S:9][N:8]=[N:7][C:6]=1[C:4]([OH:5])=[O:3])=[O:13])([CH3:18])([CH3:16])[CH3:17] |f:1.2,3.4|

Inputs

Step One
Name
5-tert-butoxycarbonylamino-[1,2,3]thiadiazole-4-carboxylic acid ethyl ester
Quantity
0.87 g
Type
reactant
Smiles
C(C)OC(=O)C=1N=NSC1NC(=O)OC(C)(C)C
Name
THF ethanol
Quantity
18 mL
Type
solvent
Smiles
C1CCOC1.C(C)O
Step Two
Name
Quantity
8.6 mL
Type
reactant
Smiles
[OH-].[Li+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 4 h at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the cooling bath was removed
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between diethylether (30 ml) and water (5 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with diethylether
WASH
Type
WASH
Details
the ether phases were washed with water
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (2×40 ml)
WASH
Type
WASH
Details
The combined organic layers were washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC1=C(N=NS1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.66 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 92.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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